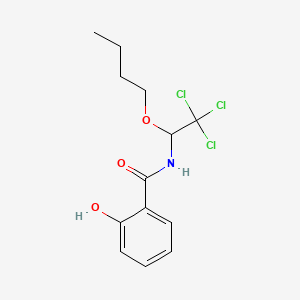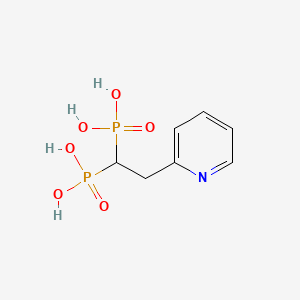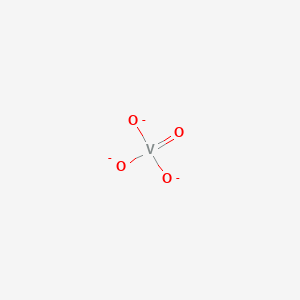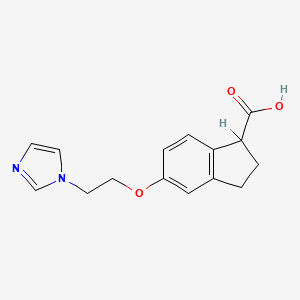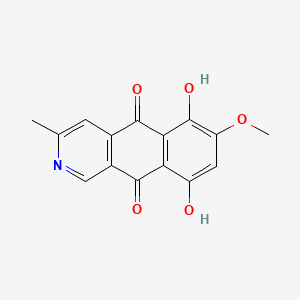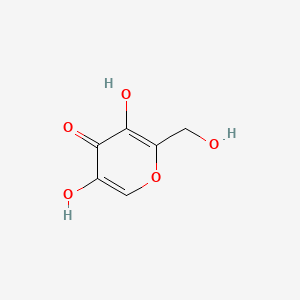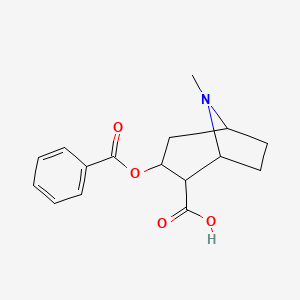
Benzoylecgonine
Overview
Description
Benzoylecgonine is the major metabolite of cocaine. It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases, and is excreted in the urine of cocaine users after processing in the liver .
Synthesis Analysis
Benzoylecgonine is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . It can also be synthesized by boiling cocaine freebase in water .
Molecular Structure Analysis
Benzoylecgonine is the benzoate ester of ecgonine. It is the corresponding carboxylic acid of cocaine, its methyl ester .
Chemical Reactions Analysis
Benzoylecgonine is formed in the liver by the metabolism of cocaine by hydrolysis, catalyzed by carboxylesterases .
Physical And Chemical Properties Analysis
Benzoylecgonine has a molecular formula of C16H19NO4 and a molar mass of 289.3264 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 442.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .
Scientific Research Applications
Electroanalytical Methodology Development
A study describes the development of an electroanalytical methodology using square-wave voltammetry (SWV) to quantify benzoylecgonine (BE) in synthetic urine samples using a boron-doped diamond electrode . This methodology offers a reliable approach for determining BE, an important analyte in forensic chemistry .
Forensic Chemistry
Benzoylecgonine is an important analyte in forensic chemistry . It’s used in the detection and quantification of cocaine use, as it is a major metabolite of cocaine. The ability to accurately measure benzoylecgonine levels in various samples (such as urine) is crucial for law enforcement and drug rehabilitation programs.
Development of Diagnostic Tests
Research has been conducted to develop a diagnostic test for cocaine and benzoylecgonine in urine and oral fluid using portable mass spectrometry . This could potentially allow for more rapid and convenient testing in a variety of settings.
Mechanism of Action
Target of Action
Benzoylecgonine is a primary metabolite of cocaine . It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . It is pharmacologically inactive It can be detected in various biological samples, such as blood and hair , and is often used in drug tests to identify cocaine use .
Mode of Action
It is the result of the body’s metabolic processes breaking down cocaine .
Biochemical Pathways
Benzoylecgonine is formed in the liver by the metabolism of cocaine by hydrolysis, catalyzed by carboxylesterases . Approximately 45% of cocaine is hydrolyzed to Benzoylecgonine by carboxylesterase-1 (CE-1) in the liver .
Pharmacokinetics
The pharmacokinetics of Benzoylecgonine are closely tied to its formation and elimination. It is formed in the liver by the metabolism of cocaine and is subsequently excreted in the urine .
Result of Action
While Benzoylecgonine itself is pharmacologically inactive , it is a marker of cocaine use and can have significant implications in a forensic context . It has been associated with vasoconstriction in human coronary and cat cerebral arteries .
Action Environment
Environmental factors can influence the detection and impact of Benzoylecgonine. For example, it has been found in drinking water supplies , indicating its persistence in the environment after excretion. Its presence in the environment can be used to estimate the prevalence of cocaine use in a population . Preliminary studies show that Benzoylecgonine has potential toxicity issues in ecological systems .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYEFKIHJTNQZ-RFQIPJPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046758 | |
| Record name | Benzoylecgonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylecgonine | |
CAS RN |
519-09-5 | |
| Record name | Benzoylecgonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylecgonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylecgonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01515 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzoylecgonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzoylecgonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYLECGONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5353I8I6YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[2-[(3S)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1200938.png)
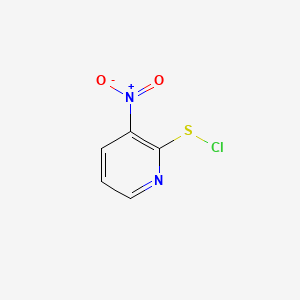
![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)
